Configuration-Dependent Cyclization: (1R,2R) vs. (1S,2S) Enantiomer Comparison
In a head-to-head study on solid-phase synthesis, a precursor prepared with L-Ser and a racemic mixture of Fmoc-trans-2-aminocyclohexanecarboxylic acid underwent a tandem N-acyliminium cyclization. The reaction proceeded with high selectivity, predominantly yielding the cyclic diastereomer containing the (1R,2R)-2-aminocyclohexane moiety rather than the tricyclic diastereomer derived from the (1S,2S)-enantiomer [1].
| Evidence Dimension | Diastereoselectivity of cyclization |
|---|---|
| Target Compound Data | Predominant formation of the (1R,2R)-derived cyclic diastereomer |
| Comparator Or Baseline | (1S,2S)-enantiomer derived diastereomer |
| Quantified Difference | Predominant vs. minor product formation |
| Conditions | Solid-phase synthesis using L-Ser; tandem cyclic N-acyliminium nucleophilic addition; yields the (1R,2R)-containing diastereomer predominantly [1]. |
Why This Matters
This stereospecificity is critical for constructing defined three-dimensional molecular frameworks, making the (1R,2R)-isomer the required starting material for specific peptidomimetic or natural product-like scaffolds.
- [1] Cankařová N, La Venia A, Krajčovičová S, Krchňák V. Configuration-Dependent Medium-Sized Ring Formation: Chiral Molecular Framework with Three-Dimensional Architecture. J Org Chem. 2019;84(2):636-644. doi:10.1021/acs.joc.8b02477. View Source
